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CAS No.: 145514-04-1

Cat. No.: S518366

The table below summarizes the core resistance-associated mutations (RAMs) for amdoxovir and the

strategic advantage of combining it with zidovudine (ZDV).

Effect on Phenotypic and

Resistance . . Combination Strategy (e.g.,
. Amdoxovir/IDXG Genotypic . . .

Mutation - with Zidovudine)
Susceptibility Consequences

K65R Decreased Confers cross-resistance Negative association with
susceptibility [1] [2] to tenofovir, abacavir, and TAMs; combination prevents
[3] lamivudine; increases or delays K65R emergence

sensitivity to ZDV [2] [3]. and counteracts ZDV-excision

resistance [1] [3].

L74Vv Decreased Selected by didanosine; Co-administration with ZDV
susceptibility [1] [2] virus remains sensitive to delays emergence of L74V and
ZDV [1]. other NRTI resistance

mutations [1].

M184VII Retains full or partial DXG-TP remains a potent N/A
activity [1] [4] [2] inhibitor of the M184V
variant [5].
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. Effect on Phenotypic and L
Resistance . . Combination Strategy (e.g.,
. AmdoxovirIDXG Genotypic . . .
Mutation N with Zidovudine)
Susceptibility Consequences
Thymidine Retains activity [1] Active against viruses Synergistic antiviral activity
Analogue [4]112] containing M41L, D67N, with ZDV; prevents selection of
Mutations K70R, L210W, T215Y/F, TAMs and K65R through
(TAMSs) K219Q/E [4] [2]. bidirectional antagonism of

resistance pathways [1].

Quantitative Antiviral Activity Data

The following table presents quantitative findings on the antiviral efficacy of amdexevir, both as a

monotherapy and in combination with ZDV, from a 10-day clinical study [1].

. Mean Change in HIV-1 RNA L. .
Treatment Regimen . Statistical Comparison & Notes
(logio copies/mL)

Placebo +0.10 Reference group [1]

ZDV 300 mg b.i.d. -0.55 Standard dose ZDV monotherapy [1]
AMDX 500 mg b.i.d. -1.09 Amdoxovir monotherapy [1]

AMDX 500 mg + ZDV ~ -1.69 Combination therapy [1]

300 mg b.i.d.

AMDX 500 mg + ZDV  -2.00 Most potent regimen; significantly more
200 mg b.i.d. potent than AMDX alone (P=0.021) [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Combination Study with IMPDH Inhibitors
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This methodology is used to investigate the reversal of amdexovir resistance [6].

¢ Objective: To examine the effect of IMPDH inhibitors (Mycophenolic Acid - MPA, Ribavirin - RBV) on
the anti-HIV activity of DAPD and DXG against wild-type and mutant viruses [6].
e Cell Lines: MT-2 cell line and phytohemagglutinin (PHA)-activated human peripheral blood
mononuclear cells (PBMCs) [6].
¢ Viruses: Wild-type HIV-1 (LAI strain) and recombinant viruses with defined mutations (K65R, L74V,
Q151M) generated by site-directed mutagenesis [6].
¢ Antiviral Assay (XTT-based):
o Infect cells at a low multiplicity of infection (MOI of 0.03).
o Seed infected cells into 96-well plates containing serial dilutions of test compounds (DAPD,
DXG, MPA, RBV).
o Culture cells for 5 days in the presence of compounds.
o Add XTT tetrazolium dye and measure absorbance at 450 nm after 3 hours. Cell viability is
proportional to the signal.
o Calculate ECso (half-maximal effective concentration) values from dose-response curves [6].
e Data Analysis: The shift in ECso for DXG in the presence of MPA or RBV is assessed. IMPDH
inhibitors reduce intracellular dGTP pools, which augments the antiviral effect of DXG-TP and can
reverse resistance in mutant strains [6].

The workflow for this protocol is as follows:
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Click to download full resolution via product page

Protocol 2: Clinical Proof-of-Concept Study
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This design is used to evaluate antiviral activity and short-term tolerability in humans [1] [4].

¢ Study Design: Phase Ib/lla, randomized, double-blind, placebo-controlled, 10-day monotherapy
study.
e Patient Population: HIV-1 infected adults, ART-naive or off-therapy for >90 days, viral load =5,000
copies/mL, CD4+ count =200 cells/mm3 [1].
e Dosing Groups: Patients randomized to twice-daily treatment with:
o Placebo
o ZDV 200 mg
o ZDV 300 mg
o AMDX 500 mg
o AMDX 500 mg + ZDV 200 mg
o AMDX 500 mg + ZDV 300 mg [1]
¢ Primary Endpoints:
o Antiviral Activity: Mean change in plasma HIV-1 RNA (logio) from baseline to Day 10; area
under the virus depletion curve (AUCVL) [1].
o Pharmacokinetics: Full plasma PK profiles on Day 1 and Day 10; urine collection for drug
recovery [4].
o Safety: Clinical and laboratory monitoring, including ophthalmologic exams due to historical
findings of lens opacities in animal models [1].

Mechanisms of Resistance and Synergy

The efficacy of amdexevir and its resistance profile can be understood at the molecular level.

¢ Molecular Mechanism of K65R and L74V: The K65R mutation in the reverse transcriptase active
site forms a rigid molecular platform with R72, reducing the enzyme's conformational flexibility. This
restricts the incorporation of natural dNTPs and further discriminates against NRTIs like DXG-TP,
leading to reduced susceptibility [3]. The L.74V mutation is also selected under amdoxovir pressure,

though its precise structural mechanism is less well-characterized [1] [2].

e Synergy with Zidovudine: The combination of amdexevir and ZDV is synergistic due to
bidirectional antagonism of resistance pathways [1]. The K65R mutation not only confers resistance
to amdoxovir but also re-sensitizes the virus to ZDV by impairing the ATP-mediated excision of ZDV-
MP from the DNA chain. Conversely, Thymidine Analogue Mutations (TAMs) that confer ZDV

resistance counteract K65R-mediated resistance. Therefore, using the drugs together creates a high
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genetic barrier, as the virus struggles to select mutations that confer resistance to both agents

simultaneously [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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